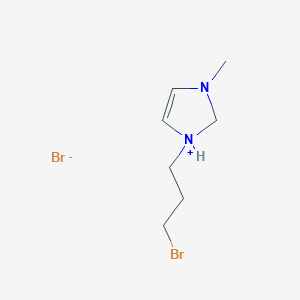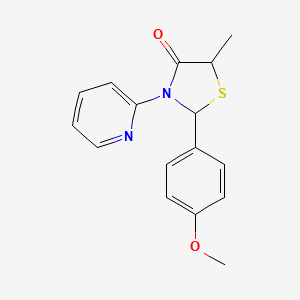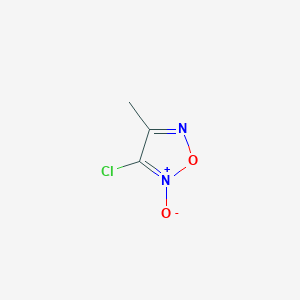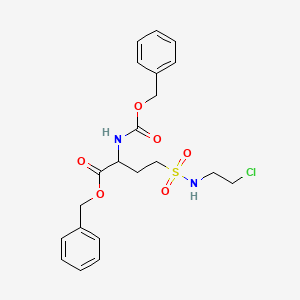
1-(3-Bromopropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromopropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide is a quaternary ammonium salt with a bromide anion. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. Its unique structure, featuring a bromopropyl group attached to an imidazolium ring, allows it to participate in a variety of chemical reactions and interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide typically involves the alkylation of 3-methyl-2,3-dihydro-1H-imidazole with 1,3-dibromopropane. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like acetonitrile or dimethylformamide. The reaction mixture is heated to reflux for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve yields .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Bromopropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles, such as thiols, amines, or alkoxides, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium thiolate, potassium amide, and sodium alkoxide.
Major Products: The major products formed from these reactions include various substituted imidazolium salts, imidazoline derivatives, and imidazolidine compounds, each with distinct chemical and physical properties .
Wissenschaftliche Forschungsanwendungen
1-(3-Bromopropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide has been extensively studied for its applications in:
Wirkmechanismus
The mechanism by which 1-(3-Bromopropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide exerts its effects involves interactions with various molecular targets. The bromopropyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. The imidazolium ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity . These interactions can modulate biological pathways and chemical processes, making the compound a valuable tool in research and industry .
Vergleich Mit ähnlichen Verbindungen
- 1-(3-Bromopropyl)-3-methylimidazolium bromide
- 1-(3-Bromopropyl)-2-methylimidazolium bromide
- 1-(3-Bromopropyl)-4-methylimidazolium bromide
Comparison: Compared to these similar compounds, 1-(3-Bromopropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide exhibits unique reactivity due to the presence of the dihydroimidazolium ring. This structural feature enhances its stability and allows for selective reactions that are not possible with other imidazolium derivatives . Additionally, the compound’s ability to form strong hydrogen bonds and π-π interactions makes it particularly effective in applications requiring high binding affinity and specificity .
Eigenschaften
CAS-Nummer |
69445-00-7 |
|---|---|
Molekularformel |
C7H14Br2N2 |
Molekulargewicht |
286.01 g/mol |
IUPAC-Name |
1-(3-bromopropyl)-3-methyl-1,2-dihydroimidazol-1-ium;bromide |
InChI |
InChI=1S/C7H13BrN2.BrH/c1-9-5-6-10(7-9)4-2-3-8;/h5-6H,2-4,7H2,1H3;1H |
InChI-Schlüssel |
DJFSUOOPAJWEAY-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C[NH+](C=C1)CCCBr.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2,2-Dimethylpropanoyl)oxy]methyl 2-(acetyloxy)benzoate](/img/structure/B14471891.png)


![2-[2-(Decyloxy)-1-phenylethylidene]hydrazine-1-carboxamide](/img/structure/B14471911.png)









